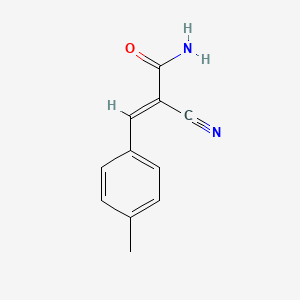

2-氰基-3-(对甲苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-cyano-3-(p-tolyl)acrylamide involves the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of piperidine as a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophiles like hydrazine hydrate and thiosemicarbazide also leads to the formation of this compound .Molecular Structure Analysis

The molecular structure of 2-Cyano-3-(p-tolyl)acrylamide is characterized by the presence of a cyano group (-CN), an acrylamide group (-C=O-NH2), and a p-tolyl group (a methyl-substituted phenyl group). The compound forms a dimeric interaction of hydrogen bonds between carbonyl oxygens and amide hydrogens .科学研究应用

腐蚀抑制

包括 2-氰基-3-(对甲苯基)丙烯酰胺在内的 2-氰基丙烯酰胺衍生物因其作为腐蚀抑制剂的有效性而受到研究。例如,Abu-Rayyan 等人 (2022) 研究了合成丙烯酰胺衍生物在硝酸铜溶液中的腐蚀抑制作用。他们发现这些化合物可有效减少腐蚀,作为混合型抑制剂并与铜的吸附朗缪尔等温线一致 (Abu-Rayyan 等人,2022)。

光学和发光特性

由于其影响发光的独特堆叠模式,3-芳基-2-氰基丙烯酰胺衍生物的光学特性已被探索。宋等人 (2015) 合成了在机械研磨后表现出不同光学特性和发光的简单衍生物,表明在材料科学中具有潜在应用 (宋等人,2015)。

有机化学中的合成和表征

在有机化学中,2-氰基-3-(对甲苯基)丙烯酰胺等化合物的合成和表征至关重要。横山等人 (1986) 使用 2-氰基-3-氢硒代丙烯酰胺制备 1,3-硒杂嗪-4-酮,展示了氰基丙烯酰胺化合物在合成杂环结构中的多功能性 (横山等人,1986)。

农业应用

农业领域也对此感兴趣。王等人 (2004) 合成了 2-氰基-3-(2-氯噻唑-5-基)甲基氨基丙烯酸酯,包括 2-氰基-3-(对甲苯基)丙烯酰胺,表现出良好的除草活性,表明作为新型除草剂的潜力 (王等人,2004)。

生物医学研究

在生物医学领域,2-氰基-3-(对甲苯基)丙烯酰胺的衍生物已被合成并评估了各种生物活性。刘等人 (1999) 设计并合成了在生物测定中显示出良好抑制活性的取代衍生物,突出了这些化合物的药学潜力 (刘等人,1999)。

作用机制

Target of Action

It has been observed that similar acrylamide-derived compounds have shown modulatory effects on members of the cys-loop transmitter-gated ion channel family, including the mammalian gaba a receptor .

Mode of Action

It has been observed that similar compounds show fluorescence properties due to the formation of a dimeric interaction of hydrogen bonds between carbonyl oxygens and amide hydrogens . This suggests that 2-Cyano-3-(p-tolyl)acrylamide may interact with its targets through hydrogen bonding, leading to changes in the target’s function .

Biochemical Pathways

Given its potential interaction with the gaba a receptor , it may influence neurotransmission pathways.

Result of Action

Similar compounds have been observed to have concurrent potentiating and inhibitory effects that can be isolated and observed under appropriate recording conditions . This suggests that 2-Cyano-3-(p-tolyl)acrylamide may have similar effects.

Action Environment

It has been observed that the equilibrium between the two tautomers of similar compounds can be tuned by the judicious choice of electron-donating or-withdrawing substituents . This suggests that the compound’s action may be influenced by the chemical environment.

属性

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKITYBHTVPXXMR-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

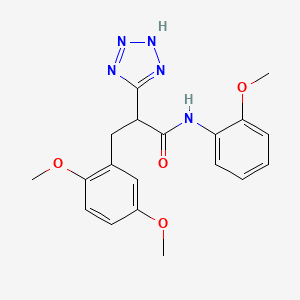

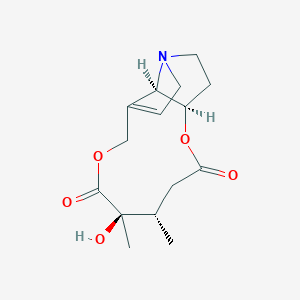

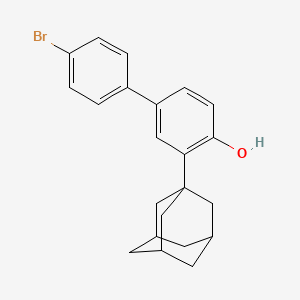

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)

![2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid](/img/structure/B3037576.png)

![3-amino-N-(3,4-dimethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037594.png)

![2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid](/img/structure/B3037596.png)